molecular formula C13H15NO B14467904 2-Ethyl-6-methoxy-3-methylquinoline CAS No. 72406-58-7

2-Ethyl-6-methoxy-3-methylquinoline

Cat. No.: B14467904
CAS No.: 72406-58-7
M. Wt: 201.26 g/mol
InChI Key: BYJABVCALPBAKU-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxy-3-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science. The compound’s structure consists of a quinoline core with ethyl, methoxy, and methyl substituents at positions 2, 6, and 3, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient synthetic methodologies for preparing 2-ethyl-6-methoxy-3-methylquinoline involves the reaction of aniline and propionaldehyde under microwave irradiation using Nafion® NR50 as an acidic catalyst. This environmentally friendly method provides good to excellent yields .

Industrial Production Methods: Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Friedländer synthesis, Skraup synthesis, and Doebner-Miller reaction. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methoxy-3-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

2-Ethyl-6-methoxy-3-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-6-methoxy-3-methylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound’s quinoline core allows it to intercalate into DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

  • 2-Methyl-6-methoxyquinoline
  • 2-Ethyl-3-methylquinoline
  • 6-Methoxyquinoline

Comparison: 2-Ethyl-6-methoxy-3-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

72406-58-7

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-ethyl-6-methoxy-3-methylquinoline

InChI

InChI=1S/C13H15NO/c1-4-12-9(2)7-10-8-11(15-3)5-6-13(10)14-12/h5-8H,4H2,1-3H3

InChI Key

BYJABVCALPBAKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C1C)C=C(C=C2)OC

Origin of Product

United States

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